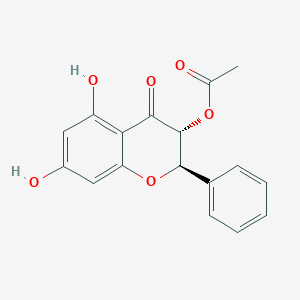

Pinobanksin 3-acetate

描述

3-O-Acetylpinobanksin has been reported in Apis, Populus yunnanensis, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHZSNSMVEQEH-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200127 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-69-8 | |

| Record name | Pinobanksin 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pinobanksin 3-acetate chemical structure and properties

An In-depth Technical Guide to Pinobanksin 3-Acetate

Introduction

This compound, also known as 3-O-acetylpinobanksin, is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants, honey, and propolis.[1][2] As a derivative of pinobanksin, it is characterized by an acetyl group at the 3-position of the flavanone structure.[3] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiparasitic, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally classified as a dihydroflavonol.[6] Its chemical identity and properties are well-defined, providing a solid foundation for research and development activities.

1.1. Chemical Identifiers

Key identification parameters for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate[6] |

| Synonyms | 3-O-Acetylpinobanksin, Pinobanksin 3-O-Acetate, Pinobanksin acetate[5][7][8] |

| CAS Number | 52117-69-8[6] |

| Molecular Formula | C₁₇H₁₄O₆[1][6] |

| Molecular Weight | 314.29 g/mol [1][7] |

| Canonical SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C3=CC=CC=C3[6] |

| InChI Key | BJYHZSNSMVEQEH-SJORKVTESA-N[6][7] |

1.2. Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and experimental application.

| Property | Value / Description |

| Appearance | Solid, crystalline form.[3] |

| Solubility | Soluble in DMSO; slightly soluble in acetonitrile.[5][8][9] Estimated water solubility: 250.6 mg/L at 25°C.[10] |

| logP (o/w) | 3.850 (estimated).[10] |

| Boiling Point | 547.60 °C at 760.00 mm Hg (estimated).[10] |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[7] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][9] |

| Natural Sources | Sonoran propolis, honey, sunflowers, Eremophila alternifolia, Helichrysum gymnocephalum.[1][7][11] |

Biological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects, making it a promising candidate for therapeutic development.

2.1. Anticancer Activity

The compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines.

-

Colon Cancer : this compound shows a significant, time- and dose-dependent inhibitory effect on the proliferation of human colon cancer cell lines HCT-116 and SW480.[2][12] It induces apoptosis in these cells, accompanied by typical morphological changes.[2]

-

Pancreatic Cancer : In studies using methanolic extracts of Mexican propolis, this compound was shown to have cytotoxic effects on PANC-1 human pancreatic cancer cells.[4]

-

B-cell Lymphoma : As a derivative of pinobanksin, which is an active component of Sonoran propolis, it is implicated in the induction of apoptosis in B-cell lymphoma cell lines (M12.C3.F6).[4][13]

The primary mechanism for its anticancer activity is the induction of apoptosis. In B-cell lymphoma, the parent compound pinobanksin activates caspase-3 and caspase-8 signaling pathways.[4] In colon cancer cells, this compound was found to modulate a wide range of genes involved in cell apoptosis, cytokinetics, and key carcinogenesis pathways such as the Wnt and Calcium signaling pathways.[12]

2.2. Antioxidant and Anti-inflammatory Activity

This compound is recognized as a potent antioxidant.[8][11] It effectively inhibits the peroxidation of low-density lipoproteins (LDL) and reduces the formation of advanced glycation end products (AGEs).[5][11] Theoretical studies suggest that the 7-OH group is the primary contributor to its antioxidant activity, which proceeds favorably via Hydrogen Atom Transfer (HAT) or Single Proton Loss Electron Transfer (SPLET) mechanisms depending on the solvent polarity.[14]

As a key flavonoid in propolis, its anti-inflammatory action is linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which in turn downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[15][16] Concurrently, propolis flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[15]

2.3. Antiparasitic Activity

This compound has shown promising activity against the malaria parasite, Plasmodium falciparum. It is active against chloroquine-resistant strains of the parasite, highlighting its potential as a lead compound for novel antimalarial drugs.[5]

2.4. Summary of Biological Activity Data

The following table summarizes key quantitative data on the biological activities of this compound.

| Activity | Target/Assay | Cell Line / Condition | IC₅₀ Value |

| Anticancer | Cytotoxicity | PANC-1 (Pancreatic) | 9.1 µM[4] |

| Antioxidant | AGE Formation | Cell-free assay | 0.06 mM[5] |

| Antiparasitic | Antiplasmodial | P. falciparum (Chloroquine-resistant) | 15.62 µM[5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols cited in the literature.

3.1. Solubility and Formulation Protocols

Achieving adequate solubility is critical for in vitro and in vivo studies.

-

Protocol for In Vivo Administration 1 : Prepare a solution by adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

-

Protocol for In Vivo Administration 2 : Prepare a solution by adding solvents sequentially: 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

-

High Concentration Stock Solution : For in vitro assays, dissolve in DMSO to a concentration of 100 mg/mL (318.18 mM). The use of an ultrasonic bath and gentle heating to 37°C can aid dissolution.[9]

3.2. Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cells (e.g., HCT-116 or SH-SY5Y) in a 96-well plate at a density of 3 x 10⁵ cells per well and incubate overnight to allow for attachment.[2][17]

-

Treatment : Add various concentrations of this compound to the wells and incubate for specified durations (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Solubilization : Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01M HCl or pure DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]

-

Measurement : Read the absorbance at 570 nm using a microplate reader.[17]

3.3. Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Treat cells (e.g., HCT-116) with desired concentrations of this compound for 24 hours.[2]

-

Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the cells using a flow cytometer. The Annexin V-FITC signal detects phosphatidylserine externalization (early apoptosis), while PI stains cells with compromised membranes (late apoptosis/necrosis).[2]

Conclusion

This compound is a multifaceted natural flavonoid with a well-defined chemical profile and a spectrum of promising biological activities. Its demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, combating oxidative stress, reducing inflammation, and acting against parasites positions it as a valuable lead compound in drug discovery. The availability of established experimental protocols further facilitates its investigation. Future research should focus on elucidating its molecular targets, exploring its in vivo efficacy and safety profile, and optimizing its structure for enhanced therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kjdb.org [kjdb.org]

- 3. CAS 52117-69-8: this compound | CymitQuimica [cymitquimica.com]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound Supplier | CAS 52117-69-8 | AOBIOUS [aobious.com]

- 9. glpbio.com [glpbio.com]

- 10. pinobanksin-3-acetate, 52117-69-8 [thegoodscentscompany.com]

- 11. This compound | Antioxidant | TargetMol [targetmol.com]

- 12. innspub.net [innspub.net]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

Pinobanksin 3-acetate: A Comprehensive Technical Guide to its Natural Sources in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin 3-acetate is a naturally occurring flavanone, an acetylated derivative of pinobanksin. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. As a lipophilic derivative of pinobanksin, it may exhibit enhanced bioavailability, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a discussion of its potential role in cellular signaling pathways.

Natural Sources and Quantitative Data

This compound is predominantly found in the resinous exudates of various plants, which are often collected by honeybees to produce propolis. Poplar species, in particular, are a significant primary source. The compound has also been identified in other plant species and bee products.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary considerably depending on the plant species, geographical location, season of collection, and the specific part of the plant analyzed. The following table summarizes the available quantitative data from various studies.

| Plant Species/Source | Plant Part/Extract Type | Concentration of this compound | Reference(s) |

| Populus nigra (Black Poplar) | Bud Exudate | Detected as a major flavonoid | [1] |

| Populus species | Bud Extracts | Identified as a key flavonoid component | [2] |

| Northern Indian Propolis | Ethanolic Extract | 4.7–9.6% of the extract | |

| Eremophila alternifolia | Leaves | Isolated from the leaf extract | [3] |

| Propolis (general) | Ethanolic Extract | Major component in many poplar-type propolis samples | [4] |

| Honey | - | Detected as a constituent | [4] |

| Sunflowers (Helianthus annuus) | - | Reported as a strong antioxidant found in sunflowers |

Note: Direct quantitative comparisons are challenging due to variations in analytical methods and reporting units across studies. The data presented should be considered indicative of the presence and relative abundance of this compound in these sources.

Experimental Protocols

This section outlines a generalized yet detailed methodology for the extraction, isolation, and quantification of this compound from plant materials, primarily focusing on poplar buds and propolis, which are its most well-documented sources.

Extraction of this compound

Objective: To extract flavonoids, including this compound, from the plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Poplar buds) or raw propolis

-

Ethanol (70-95%, analytical grade)

-

n-Hexane (for defatting, optional)

-

Beakers, Erlenmeyer flasks

-

Magnetic stirrer or sonicator

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction. For raw propolis, freeze it and then grind it into a powder.

-

Defatting (Optional but Recommended): To remove nonpolar compounds like waxes and lipids, pre-extract the powdered material with n-hexane. Macerate the sample in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. Air-dry the residue.

-

Ethanolic Extraction:

-

Macerate the defatted plant material or propolis powder in 70-95% ethanol (1:10 w/v) at room temperature for 24-72 hours with continuous stirring. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

-

Filter the mixture through filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

-

Concentration: Combine all the ethanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.

Isolation of this compound by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

-

Crude flavonoid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20 (optional, for further purification)

-

Glass column

-

Solvent system (e.g., gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column, allowing it to settle into a packed bed without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution:

-

Begin elution with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Monitoring:

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp. This compound and other flavonoids will appear as dark spots at 254 nm and may fluoresce at 366 nm.

-

-

Pooling and Purification:

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Concentrate the pooled fractions using a rotary evaporator.

-

For higher purity, the isolated fraction can be subjected to further purification using a Sephadex LH-20 column with methanol as the eluent.

-

Quantification of this compound by HPLC-DAD

Objective: To accurately determine the concentration of this compound in the extract or isolated fraction.[5]

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound analytical standard

-

Mobile phase: Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried extract or isolated fraction in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase Gradient: A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-40 min, 50-90% A; 40-45 min, 90% A (hold); 45-50 min, 90-10% A; 50-55 min, 10% A (equilibration).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 290 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from a plant source.

Caption: Workflow for this compound analysis.

Potential Signaling Pathway

Specific signaling pathways for this compound have not been extensively elucidated. However, as a flavonoid, it is plausible that it modulates common signaling cascades known to be affected by this class of compounds. The PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism, is a frequent target of flavonoids. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for this compound.

Caption: Potential modulation of the PI3K/Akt pathway.

Disclaimer: The inhibitory action of this compound on the PI3K/Akt pathway is hypothesized based on the known activities of other flavonoids and requires specific experimental validation.

Conclusion

This compound is a promising natural product with a range of biological activities. Its presence in readily available plant sources, particularly poplar buds and propolis, makes it an accessible compound for research and development. This guide provides a foundational understanding of its natural origins, methods for its isolation and quantification, and a potential mechanism of action at the cellular level. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential therapeutic applications.

References

Bioavailability and Metabolism of Pinobanksin 3-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of pinobanksin and its derivatives, including pinobanksin 3-acetate. However, specific quantitative data on the bioavailability and detailed metabolic pathways of this compound remain limited. This guide synthesizes the available information, drawing necessary inferences from studies on the parent compound, pinobanksin, and related flavonoids. All data derived from pinobanksin or general flavonoid studies are explicitly noted.

Introduction

This compound is a naturally occurring flavonoid, an ester derivative of pinobanksin, commonly found in propolis, honey, and various plant sources.[1][2][3] Like its parent compound, this compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, making it a compound of interest for therapeutic development.[2][4][5][6] Understanding its bioavailability and metabolic fate is critical for evaluating its potential as a pharmaceutical agent. This document provides a comprehensive overview of the current knowledge regarding the bioavailability and metabolism of this compound, alongside relevant experimental protocols and pathway visualizations.

Bioavailability of Pinobanksin and its Derivatives

Factors Influencing Bioavailability

The bioavailability of flavonoids like this compound is influenced by several factors:

-

Physicochemical Properties: Solubility, lipophilicity (LogP), and molecular size play a crucial role in passive diffusion across the intestinal epithelium.

-

Gastrointestinal Stability: Degradation by gastric acid and digestive enzymes can reduce the amount of compound available for absorption.

-

Intestinal Absorption: The mechanisms of absorption can include passive diffusion, and carrier-mediated transport. Efflux transporters, such as P-glycoprotein, can also limit net absorption.

-

First-Pass Metabolism: Extensive metabolism in the enterocytes and hepatocytes significantly reduces the amount of the parent compound reaching systemic circulation.

Metabolism of Pinobanksin

The metabolism of this compound is presumed to involve the initial hydrolysis of the acetate group to yield pinobanksin. Subsequently, pinobanksin would likely undergo phase I and phase II metabolic reactions typical for flavonoids. A proposed metabolic pathway for pinobanksin, based on studies in rats orally administered propolis, involves glucuronidation.[7]

Phase I Metabolism

Phase I reactions, such as oxidation, reduction, and hydrolysis, are catalyzed by cytochrome P450 (CYP) enzymes. For flavonoids, these reactions can introduce additional hydroxyl groups, making the molecule more water-soluble.

Phase II Metabolism

Phase II metabolism involves the conjugation of the flavonoid or its phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. Key phase II reactions for flavonoids include:

-

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

-

Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).

The primary metabolites of pinobanksin are expected to be its glucuronide and sulfate conjugates.

Quantitative Data

As previously stated, specific quantitative bioavailability and metabolism data for this compound are scarce. The following table summarizes hypothetical and example data points that would be determined in pharmacokinetic studies.

| Parameter | Description | Hypothetical Value (Oral Administration) |

| Bioavailability | ||

| Cmax | Maximum plasma concentration | Data not available |

| Tmax | Time to reach Cmax | Data not available |

| AUC (0-t) | Area under the plasma concentration-time curve | Data not available |

| F (%) | Absolute oral bioavailability | Data not available |

| Metabolism | ||

| Primary Metabolites | Main metabolic products | Pinobanksin, Pinobanksin glucuronides, Pinobanksin sulfates |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Data not available |

| Half-life (t½) | Time required for the plasma concentration to decrease by half | Data not available |

Experimental Protocols

Detailed experimental protocols for assessing the bioavailability and metabolism of a novel compound like this compound are crucial. Below are standardized methodologies that can be adapted for this purpose.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical approach to determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g), housed in controlled conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Animals are fasted overnight before dosing.

-

Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to a concentration of 1 mg/mL.[1][8] A dose of 5 mg/kg is administered via the tail vein.

-

Oral (PO): this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A dose of 50 mg/kg is administered by oral gavage.

-

-

Sample Collection:

-

Blood samples (approx. 200 µL) are collected from the jugular vein into heparinized tubes at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

-

-

Sample Analysis:

-

Plasma samples are prepared by protein precipitation with acetonitrile.

-

Concentrations of this compound and its potential primary metabolite, pinobanksin, are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).

In Vitro Metabolic Stability Assay

This assay provides an initial assessment of the metabolic stability of this compound in liver microsomes.

Methodology:

-

Incubation Mixture: The incubation mixture contains rat liver microsomes (0.5 mg/mL protein), this compound (1 µM), and a NADPH-generating system in phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Caption: Workflow for in vivo and in vitro bioavailability studies.

Caption: Proposed metabolic pathway for this compound.

Conclusion and Future Directions

This compound is a flavonoid with significant therapeutic potential. However, a clear understanding of its bioavailability and metabolism is essential for its development as a drug candidate. The current literature lacks specific data for this compound, necessitating further research. Future studies should focus on conducting rigorous in vivo pharmacokinetic and in vitro metabolism studies to elucidate the ADME properties of this compound. These studies will be critical in determining appropriate dosing regimens and predicting potential drug-drug interactions, ultimately paving the way for its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innspub.net [innspub.net]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. iris.unimore.it [iris.unimore.it]

Pinobanksin 3-Acetate: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 3-acetate, a natural flavonoid predominantly found in propolis and honey, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action in cells. Drawing from a comprehensive review of current literature, this document details its anticancer, antioxidant, antiparasitic, and potential neuroprotective effects. Key cellular signaling pathways, including the induction of apoptosis via the mitochondrial pathway and modulation of oxidative stress response systems, are elucidated. This guide presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and utilizes visualizations to clarify complex biological processes, offering a valuable resource for researchers in pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily targeting pathways involved in cell survival, proliferation, and stress response. Its principal mechanisms include the induction of apoptosis in cancer cells, potent antioxidant activity, and modulation of key signaling cascades.

Anticancer Activity

The anticancer properties of this compound are among its most well-documented activities. The primary mechanism is the induction of programmed cell death, or apoptosis, particularly in colon cancer and B-cell lymphoma cell lines.

1.1.1. Induction of Apoptosis this compound has been shown to significantly inhibit the proliferation of human colon cancer cell lines (HCT-116 and SW480) in a time- and dose-dependent manner[1][2]. This inhibition is strongly linked to the induction of apoptosis[1][2]. Studies on the parent compound, pinobanksin, and its ester derivatives in B-cell lymphoma cells revealed that this apoptotic effect is mediated through the intrinsic, or mitochondrial, pathway[3][4]. This process involves the loss of mitochondrial membrane potential (ΔΨm) and the subsequent activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-3, -8, and -9[3][4]. The activation of these caspases is a critical step in the execution phase of apoptosis.

Furthermore, gene expression profiling in SW480 colon cancer cells treated with this compound identified widespread changes in the expression of genes involved in cell apoptosis, cell cycle regulation (cytokinetics), colorectal carcinogenesis, and the Wnt and Calcium signaling pathways[2]. This suggests a broad impact on the cellular machinery that governs cell fate.

Antioxidant Activity

This compound is a recognized antioxidant[5][6]. It contributes to the antioxidant capacity of natural products like propolis[3]. One of its key antioxidant functions is the ability to reduce the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications[5]. Theoretical studies suggest that flavonoids like pinobanksin exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT)[7].

Anti-inflammatory and Neuroprotective Pathways

While direct studies on the anti-inflammatory mechanism of this compound are limited, its presence in propolis, known for anti-inflammatory effects, suggests a role in modulating inflammatory pathways[3]. Flavonoids, as a class, are known to influence key inflammatory signaling cascades like the NF-κB pathway and to activate the Nrf2 antioxidant response element, which controls the expression of antioxidant enzymes[8].

A related compound, (2R,3S)-pinobanksin-3-cinnamate, has demonstrated significant neuroprotective effects in models of vascular dementia[9]. Its mechanism involves counteracting oxidative stress by increasing the expression of the transcription factor Nrf2 and the anti-apoptotic protein Bcl-2, while decreasing the expression of the pro-oxidant enzyme Nox1 and the pro-apoptotic protein Bax[9]. This suggests that pinobanksin derivatives can protect neurons by modulating the cellular redox state and apoptosis regulation.

Antiparasitic Activity

This compound has also demonstrated activity against the parasite Plasmodium falciparum, including chloroquine-resistant strains, indicating its potential as a scaffold for developing new antimalarial agents[5].

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its related compounds across various biological assays.

| Compound | Target/Assay | Cell Line / Model | Result Type | Value | Reference |

| This compound | P. falciparum (chloroquine-resistant) | - | IC50 | 15.62 µM | [5] |

| This compound | Advanced Glycation End Products (AGEs) | Cell-free assay | IC50 | 0.06 mM | [5] |

| This compound | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 9.1 µM | [3] |

| Pinobanksin | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 17.9 µM | [3] |

| Pinobanksin | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 52.1 µM | [3] |

| Pinobanksin-3-O-butyrate | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 49.9 µM | [3] |

| Pinobanksin-3-O-pentanoate | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 51.3 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Gene Expression Profiling (Microarray)

This technique allows for the simultaneous measurement of the expression levels of thousands of genes.

-

Cell Treatment & RNA Extraction: Treat cells (e.g., SW480) with this compound or a vehicle control. After the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).

-

RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In vitro transcribe the cDNA to produce biotin-labeled cRNA.

-

Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.

-

Washing and Staining: Wash the array to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.

-

Scanning and Data Acquisition: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signals.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. Further bioinformatics analysis (e.g., pathway analysis) can be used to determine the biological significance of the gene expression changes.

Conclusion and Future Directions

This compound is a promising natural flavonoid with a well-defined mechanism of action in several key cellular processes. Its ability to selectively induce apoptosis in cancer cells through the mitochondrial pathway makes it a strong candidate for further investigation in oncology. Concurrently, its antioxidant and potential neuroprotective properties, likely mediated through the Nrf2 pathway, broaden its therapeutic applicability.

While in vitro studies have provided a solid foundation for understanding its molecular interactions, further research is imperative. Future studies should focus on:

-

In vivo Efficacy: Validating the observed anticancer and neuroprotective effects in animal models.

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Target Identification: Pinpointing the specific direct molecular targets and binding partners within the cell.

-

Pathway Crosstalk: Investigating the interplay between the apoptotic, antioxidant, and inflammatory pathways modulated by this compound.

A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. kjdb.org [kjdb.org]

- 2. innspub.net [innspub.net]

- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2R,3S)-Pinobanksin-3-cinnamate improves cognition and reduces oxidative stress in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Pinobanksin 3-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 3-acetate, a naturally occurring flavonoid found in propolis and various plant sources, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is an ester derivative of the flavanone pinobanksin.[1] Its chemical structure contributes to a range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. This guide will delve into the core pharmacological properties of this compound, presenting a consolidated view of the existing scientific literature.

Anticancer Properties

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in colon and pancreatic cancers.

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HCT116 | Human Colon Carcinoma | MTT Assay | Time- and dose-dependent inhibition | [1] |

| SW480 | Human Colon Adenocarcinoma | Cell Proliferation Assay | Significant dose-dependent inhibition | [2] |

| PANC-1 | Human Pancreatic Cancer | Cytotoxicity Assay | 9.1 µM | [3] |

Mechanism of Action: Induction of Apoptosis

Studies have shown that this compound induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of key initiator and executioner caspases and a disruption of the mitochondrial membrane potential.

-

Caspase Activation: Treatment with this compound has been associated with the activation of caspase-3, -8, and -9, key proteases that execute the apoptotic program.[3]

-

Mitochondrial Pathway: The compound induces a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[3] This is often associated with changes in the expression of Bcl-2 family proteins, such as an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.

Experimental Protocols

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound and a vehicle control for different durations (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the vehicle-treated control.

-

Cell Treatment: SW480 cells are treated with this compound for a specified time to induce apoptosis.[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Visualization

References

A Technical Guide to the Anti-inflammatory Pathways Modulated by Pinobanksin 3-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 3-acetate, a naturally occurring flavanone ester found predominantly in propolis, is emerging as a compound of significant interest in the field of inflammation research.[1] As a derivative of pinobanksin, it belongs to the flavonoid family, a class of polyphenolic compounds renowned for their diverse bioactive properties, including antioxidant and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of the known and putative anti-inflammatory pathways affected by this compound. It consolidates current research, presents quantitative data, details relevant experimental protocols, and visualizes key signaling cascades to support further investigation and drug development efforts. While direct research on this compound is still developing, this guide draws upon data from its parent compound, pinobanksin, and other related flavonoids to construct a foundational understanding of its mechanism of action.

Core Anti-inflammatory Signaling Pathways

Inflammation is a complex biological response involving a network of signaling pathways that regulate the expression of pro-inflammatory mediators. Flavonoids, including pinobanksin and its derivatives, are known to exert their anti-inflammatory effects by modulating these critical pathways.[4]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate gene transcription.[5]

Pinobanksin has been shown to suppress the NF-κB signaling pathway.[6] Studies on other flavonoids suggest that this compound may act by inhibiting IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent activation of inflammatory gene expression.[7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial mediators in translating extracellular stimuli into cellular responses, including inflammation.[8][9] Inflammatory signals activate a cascade of phosphorylation events, leading to the activation of downstream transcription factors like AP-1, which in turn promote the expression of pro-inflammatory cytokines and enzymes.[10] Plant-derived compounds, including flavonoids, are known to inhibit MAPK pathways, thereby reducing the inflammatory response.[4][9] Acetate itself has been shown to disrupt MAPK signaling by reducing the phosphorylation of p38 and ERK1/2.[11]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a critical role in innate immunity by sensing danger signals and triggering inflammatory responses.[12][13] Its activation involves two steps: a priming signal (often via NF-κB) that upregulates NLRP3 and pro-IL-1β expression, and an activation signal that triggers the assembly of the complex. The assembled inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14][15] Natural compounds are actively being investigated as inhibitors of the NLRP3 inflammasome.[15][16]

Inhibition of Key Inflammatory Enzymes and Mediators

This compound likely interferes with the production of inflammatory mediators by inhibiting key enzymes in their synthesis pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX)

COX and LOX are the primary enzymes involved in the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively—potent mediators of inflammation, pain, and fever.[17][18] Specifically, COX-2 is an inducible enzyme that is upregulated during inflammation.[19][20] Many flavonoids have been shown to inhibit these enzymes.[21][22] In-silico studies suggest that pinobanksin exhibits good binding affinity for the COX-1 protein, indicating a potential inhibitory role for it and its derivatives in this pathway.[23]

Nitric Oxide (NO) Production

During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is overexpressed, leading to a surge in nitric oxide (NO) production. While NO has important physiological roles, excessive amounts contribute to oxidative stress and tissue damage.[24] Pinobanksin has been demonstrated to reduce iNOS levels in LPS-stimulated cells.[6] Furthermore, acetate has been shown to attenuate LPS-induced NO production in astrocytes.[25] This suggests a strong possibility that this compound also modulates this pathway.

Quantitative Data on Bioactivity

Direct quantitative data for this compound is limited. The tables below summarize available data for the parent compound, pinobanksin, which provides a valuable reference for estimating the potential activity of its acetate derivative.

Table 1: Anti-inflammatory and Related Activities of Pinobanksin

| Activity Assessed | Cell Line / Model | Concentration / IC50 | Effect | Source |

| Anti-inflammatory | LPS-induced H9c2 cells | 5–80 µM | Dose-dependent anti-inflammatory response | [1] |

| iNOS Levels | LPS-induced H9c2 cells | 5-80 µM | Marked suppression of iNOS levels | [6] |

| Antioxidant (ROS Reduction) | H₂O₂-induced H9c2 cells | 5-40 µM | Significant reduction in ROS levels | [6] |

| Xanthine Oxidase Inhibition | Enzyme Assay | IC50 = 137.32 µM | Potent inhibition of XOD enzyme | [1] |

| Cytotoxicity (vs. Cancer Cells) | PANC-1 (Pancreatic) | 17.9 µM (Pinobanksin) | 50% cell death | [1] |

| PANC-1 (Pancreatic) | 9.1 µM (this compound) | 50% cell death | [1] | |

| M12.C3.F6 (B-cell lymphoma) | 52.1 µM (Pinobanksin) | Significant inhibition of proliferation | [1] |

Note: Data for pinobanksin should be considered as indicative for this compound, but direct experimental validation is required.

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the anti-inflammatory effects of compounds like this compound.

General Experimental Workflow

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 6. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of inflammatory cytokines and mitogen-activated protein kinases by acetate in primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]

- 14. mdpi.com [mdpi.com]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. The NLRP3 inflammasome: a therapeutic target of phytochemicals in treating atherosclerosis (a systematic review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benthamscience.com [benthamscience.com]

- 21. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. researchgate.net [researchgate.net]

- 25. Acetate Attenuates Lipopolysaccharide-Induced Nitric Oxide Production Through an Anti-Oxidative Mechanism in Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinobanksin 3-acetate: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 3-acetate, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and biological properties of this compound. It details its natural sources, isolation, and potential synthetic routes. The document presents a comprehensive analysis of its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to offer a clear and concise understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a flavonoid, specifically a dihydroflavonol, which is an acetylated derivative of pinobanksin.[1][2] It is commonly found in a variety of natural sources, most notably in propolis, a resinous substance collected by honeybees from various plants.[1][3][4] It is also present in honey and certain plant species.[5][6] The presence of the acetyl group at the 3-position of the pinobanksin structure modifies its physicochemical properties, which in turn can influence its biological activity.[7] This guide explores the journey of this compound from its discovery to its current status as a molecule of significant pharmacological interest.

Discovery and History

While its parent compound, pinobanksin, was first isolated from the heartwood of Pinus banksiana in 1944, the discovery of this compound is more recent and intrinsically linked to the chemical analysis of propolis.[5] Although a singular definitive report on its initial isolation and characterization is not readily apparent, numerous studies focusing on the chemical composition of propolis from diverse geographical origins have identified this compound as a significant constituent.[5][8][9]

Early investigations into the chemical makeup of propolis in the 1970s laid the groundwork for the identification of its various flavonoid components.[4] Subsequent detailed analyses using advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, have consistently confirmed the presence of this compound in propolis from regions including Europe, North America, and China.[1][3][4] These studies have established that poplars (Populus spp.) are a primary plant source for the resin that bees use to produce propolis rich in this compound.[1]

Chemical Properties and Synthesis

This compound is chemically known as [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate.[10] Its chemical formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol .[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | [10] |

| Molecular Weight | 314.29 g/mol | [10] |

| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | [10] |

| CAS Number | 52117-69-8 | [11] |

| Predicted LogP | 2.8 | [10] |

| Topological Polar Surface Area | 93.1 Ų | [10] |

While this compound is primarily obtained through isolation from natural sources, its chemical synthesis is feasible through the acetylation of pinobanksin. A general approach to the synthesis of flavonoid acetates involves the reaction of the parent flavonoid with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.[12]

Plausible Synthesis Protocol

A plausible laboratory-scale synthesis of this compound from pinobanksin can be conceptualized as follows:

-

Dissolution: Pinobanksin is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst.

-

Acetylation: Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

Purification: The crude this compound is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Plausible synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[5][13] Its anticancer activity is often attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[7][8]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 9.1 | [6][13] |

| M12.C3.F6 | B-cell lymphoma | >50 | [5] |

Studies have shown that this compound can induce apoptosis through the activation of caspases, which are key proteases in the apoptotic pathway.[8] It has been implicated in the modulation of the mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[8]

Simplified apoptosis induction pathway by this compound.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties.[5] Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[14] While direct evidence for this compound's effect on COX/LOX is limited, its parent compound, pinobanksin, has shown affinity for COX-1.[6]

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Pinobanksin, the parent compound of this compound, has been shown to suppress the activation of the NF-κB pathway.[15]

Modulation of the NF-κB signaling pathway.

Antioxidant Activity

This compound is a potent antioxidant.[13][16] Its antioxidant properties are attributed to its ability to scavenge free radicals and to reduce the formation of advanced glycation end products (AGEs).[16]

Table 3: Antioxidant and Related Activities of this compound

| Activity | IC₅₀ | Reference |

| Anti-AGEs | 0.06 mM | [16] |

| Antiplasmodial (chloroquine-resistant P. falciparum) | 15.62 µM | [16] |

Neuroprotective Effects

While research on the neuroprotective effects of this compound is still emerging, its parent compound, pinobanksin, has demonstrated neuroprotective properties.[5] These effects are often linked to its antioxidant and anti-inflammatory activities, which are crucial in combating neurodegenerative diseases.

Pharmacokinetics and ADME Profile

Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the current literature. However, studies on its parent compound, pinocembrin, suggest that flavonoids can be well-absorbed and widely distributed in the body, although they are often subject to metabolism.[17] The bioavailability of flavonoids can be a limiting factor, and modifications such as acetylation may alter their absorption and metabolic fate.[15]

In the absence of experimental data, in silico prediction tools can provide an initial assessment of the ADME properties of this compound.

Table 4: Predicted ADME Properties of this compound (In Silico)

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Yes | Potential to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Log Kp (skin permeation) | -5.8 cm/s | Low skin permeability |

Note: These are in silico predictions and require experimental validation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate further research on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Antioxidant | TargetMol [targetmol.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

The Role of Pinobanksin 3-Acetate in Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 3-acetate, a derivative of the dihydroflavonol pinobanksin, is a specialized plant metabolite found predominantly in the heartwood of Pinus species, the buds of Populus species, and in the Australian native plant Eremophila alternifolia.[1][2] While much of the research on this compound has been driven by its presence and biological activities in honeybee propolis, this guide focuses on its core role within the producing plants themselves. This document outlines the biosynthesis, putative physiological functions, and relevant experimental protocols for the study of this compound in the context of plant biochemistry, defense, and stress response.

Introduction to this compound

This compound is a flavonoid, a diverse class of secondary metabolites known for their wide range of functions in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[3][4] Its structure is based on a C15 phenylpropanoid backbone, and it is specifically classified as a flavanone. The acetylation at the 3-hydroxy position is a key modification that can alter its solubility, stability, and biological activity compared to its precursor, pinobanksin.[5]

Biosynthesis and Subcellular Localization

The biosynthesis of this compound is an extension of the general flavonoid pathway, which is one of the most well-characterized pathways in plant secondary metabolism.

2.1. Biosynthetic Pathway

The synthesis begins with precursors from primary metabolism. The enzyme chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (from the acetate-malonate pathway) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin. A key hydroxylation step at the 3-position of the C ring by flavanone 3-hydroxylase (F3H) leads to the formation of a dihydroflavonol, such as pinobanksin. The final step in the formation of this compound is the acetylation of the 3-hydroxyl group, a reaction catalyzed by an acetyltransferase, likely a member of the BAHD family of acyltransferases, which are known to be involved in the acylation of various plant secondary metabolites. While the specific enzyme responsible for this reaction in the context of pinobanksin has not been definitively identified, this enzymatic step is crucial for the diversification of flavonoid structures in plants.[6][7]

2.2. Subcellular Localization

The enzymes of the flavonoid biosynthetic pathway are known to be localized as a complex on the cytosolic face of the endoplasmic reticulum.[6][8] Once synthesized, flavonoids like this compound can be transported to various subcellular compartments. Given that flavonoids are often involved in defense and stress responses, they can be found in the vacuole for storage, in the nucleus where they may regulate gene expression, and secreted into the apoplast or on the leaf surface to act as a barrier.[9][10] The specific subcellular localization of this compound has not been definitively determined but is likely tissue and-stress dependent.

Role in Plant Biochemistry and Physiology

The presence of this compound in tissues such as heartwood and buds, which are critical for survival and defense, points towards a significant role in plant biochemistry.

3.1. Plant Defense

Flavonoids are key players in plant defense, acting as both pre-formed inhibitors (phytoanticipins) and inducible defense compounds (phytoalexins).[4] this compound, found constitutively in the heartwood of pine species, likely contributes to the durability and resistance of the wood against fungal and insect attack.[1] In poplar buds, it may protect the delicate developing tissues from pathogens and herbivores.[11][12] The acetylation of flavonoids can enhance their antimicrobial and insecticidal properties.[3]

3.2. Abiotic Stress Response

Plants upregulate the biosynthesis of flavonoids in response to various abiotic stresses, including UV radiation, high light, and drought.[13][14] These molecules can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions and can cause cellular damage.[15] The antioxidant capacity of pinobanksin and its derivatives has been demonstrated in several studies, suggesting a role in protecting plant cells from oxidative stress.[1]

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Plant Flavonoids in Mediterranean Species: A Focus on Flavonols as Protective Metabolites under Climate Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stress-induced flavonoid biosynthesis and the antioxidant machinery of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

Pinobanksin 3-acetate CAS number and chemical identifiers

Abstract: Pinobanksin 3-acetate, a naturally occurring flavonoid derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development endeavors.

Chemical Identification

This compound is a flavonoid ester, a derivative of pinobanksin, commonly found in natural sources such as propolis and honey.[1][2] Its chemical identity is well-characterized, and the relevant identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 52117-69-8 | [1][3] |

| Chemical Formula | C₁₇H₁₄O₆ | [1][3] |

| Molecular Weight | 314.29 g/mol | [1] |

| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | [4] |

| Synonyms | 3-O-Acetylpinobanksin, Pinobanksin 3-O-acetate | [3][5] |

| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C1=CC=CC=C1 | [1] |

| InChI Key | BJYHZSNSMVEQEH-SJORKVTESA-N | [3][5] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antiparasitic effects. The following table summarizes key quantitative data from various studies.

| Biological Activity | Assay/Cell Line | Result (IC₅₀/EC₅₀) | Reference |

| Anticancer | PANC-1 (pancreatic cancer) | 9.1 µM | [4] |

| SW480 (colon cancer) | Time and dose-dependent inhibition | [5] | |

| HCT-116 (colon cancer) | Time and dose-dependent inhibition | [6] | |

| M12.C3.F6 (B-cell lymphoma) | Induces apoptosis | [7] | |

| Antioxidant | Advanced Glycation End Products (AGEs) Formation | 0.06 mM | [3] |

| LDL Peroxidation | Inhibits | [1] | |

| Antiparasitic | Plasmodium falciparum (chloroquine-resistant) | 15.62 µM | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-